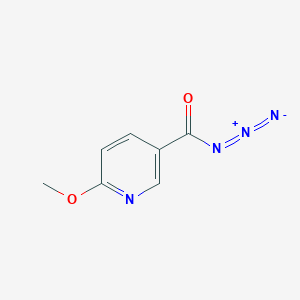
6-Methoxypyridine-3-carbonyl azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxypyridine-3-carbonyl azide: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methoxy group at the 6th position and a carbonyl azide group at the 3rd position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxypyridine-3-carbonyl azide typically involves the reaction of 6-methoxypyridine-3-carboxylic acid with a suitable azide source, such as sodium azide, under specific reaction conditions. The process may include steps such as activation of the carboxylic acid group to form an intermediate acyl chloride, followed by nucleophilic substitution with the azide ion to yield the desired carbonyl azide .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methoxypyridine-3-carbonyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
Cycloaddition: Alkynes under thermal or copper-catalyzed conditions.
Major Products Formed:
Substitution: Various substituted pyridine derivatives.
Reduction: 6-Methoxypyridine-3-amine.
Cycloaddition: 1,2,3-triazole derivatives.
Applications De Recherche Scientifique
Chemistry: 6-Methoxypyridine-3-carbonyl azide is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, it is used as a precursor for the synthesis of bioactive molecules, including enzyme inhibitors and receptor ligands .
Medicine: The compound is explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, including polymers and advanced materials .
Mécanisme D'action
The mechanism of action of 6-Methoxypyridine-3-carbonyl azide involves its reactivity as an azide compound. The azide group can participate in various chemical transformations, such as nucleophilic substitution and cycloaddition reactions, which are essential for its applications in synthesis and research . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
6-Methoxypyridine-3-carboxylic acid: The precursor for the synthesis of 6-Methoxypyridine-3-carbonyl azide.
6-Methoxypyridine-3-amine: The reduction product of this compound.
6-Methoxypyridine-3-carboxaldehyde: Another derivative of 6-methoxypyridine with different functional groups.
Uniqueness: this compound is unique due to the presence of the azide group, which imparts distinct reactivity and allows for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and research .
Propriétés
IUPAC Name |
6-methoxypyridine-3-carbonyl azide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-13-6-3-2-5(4-9-6)7(12)10-11-8/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGSWCOJOTXRAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
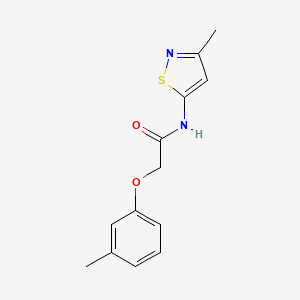
![N-(4-butylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2360276.png)
![6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B2360277.png)
![N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3,4,5,6-tetrachloropyridine-2-carboxamide](/img/structure/B2360278.png)

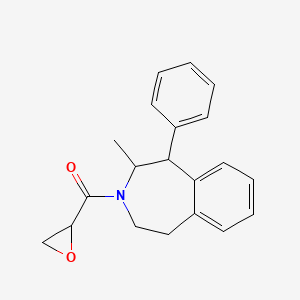
![8-chloro-2-(3-methoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B2360285.png)
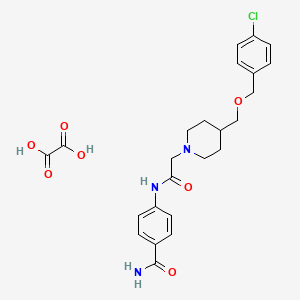

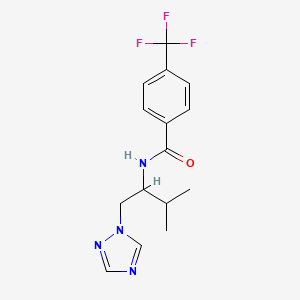
![METHYL 2-[N-METHYL5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-AMIDO]BENZOATE](/img/structure/B2360292.png)
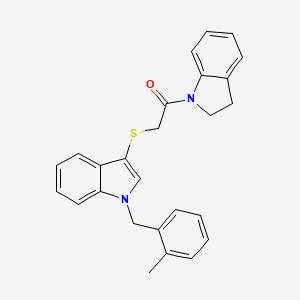
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2360295.png)

